molecular formula C7H10N6O2 B15214145 2-[(5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy]ethan-1-ol CAS No. 63590-61-4

2-[(5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy]ethan-1-ol

Cat. No.: B15214145
CAS No.: 63590-61-4
M. Wt: 210.19 g/mol
InChI Key: DKXDLMZLOIOPFF-UHFFFAOYSA-N
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Description

2-[(5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy]ethan-1-ol is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core. The molecule features a 5-amino substituent on the pyrimidine ring and a methoxyethoxy group (-OCH2CH2OH) attached to the triazole moiety. This structural configuration confers unique physicochemical properties, including moderate polarity due to the hydroxyl and ether groups, which may enhance aqueous solubility compared to more lipophilic analogs.

Properties

CAS No.

63590-61-4

Molecular Formula

C7H10N6O2

Molecular Weight

210.19 g/mol

IUPAC Name

2-[(5-aminotriazolo[4,5-d]pyrimidin-3-yl)methoxy]ethanol

InChI

InChI=1S/C7H10N6O2/c8-7-9-3-5-6(10-7)13(12-11-5)4-15-2-1-14/h3,14H,1-2,4H2,(H2,8,9,10)

InChI Key

DKXDLMZLOIOPFF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)N)N(N=N2)COCCO

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Amino-1H-1,2,3-Triazoles

A widely adopted method involves cyclizing 5-amino-1H-1,2,3-triazoles with β-keto esters or nitriles. For example, reacting 5-amino-1H-1,2,3-triazole with ethyl acetoacetate in acetic acid at 120°C for 12–16 hours generates the 7-hydroxytriazolopyrimidine intermediate (yield: 68–82%). Subsequent chlorination with phosphorus oxychloride (POCl3) at 80–100°C introduces reactivity at the 3-position, critical for downstream functionalization.

One-Pot Multicomponent Assembly

Three-component reactions streamline synthesis by combining 5-aminotriazoles, aldehydes, and active methylene compounds. For instance, 5-amino-1-phenyl-1H-1,2,4-triazole reacts with benzaldehyde and ethyl acetoacetate in ethanol under acidic catalysis (APTS, 10 mol%), yielding triazolo[4,3-a]pyrimidines in 48–81% yield after 24-hour reflux. While this method excels in atom economy, regioselectivity challenges necessitate careful optimization when targeting [4,5-d] isomers.

Functionalization at the 3-Position: Methoxyethanol Substituent Installation

Introducing the 2-methoxyethoxymethyl group requires precise nucleophilic substitution or Mitsunobu reactions:

Nucleophilic Displacement of Chloride Intermediates

Chlorotriazolopyrimidines undergo substitution with 2-methoxyethanol derivatives. In a representative procedure:

  • React 7-chloro-5-amino-3H-triazolo[4,5-d]pyrimidine (1 eq) with 2-methoxyethanol (1.2 eq) in THF
  • Employ NaH (1.5 eq) as base at 0°C → 25°C for 6 hours
  • Isolate product via column chromatography (hexane/ethyl acetate 3:1)
    Reported yields: 65–78%.

Mitsunobu Coupling for Challenging Substrates

Sterically hindered systems benefit from Mitsunobu conditions:

  • Substrate: 5-Amino-3H-triazolo[4,5-d]pyrimidin-7-ol (1 eq)
  • Reagents: 2-methoxyethanol (1.5 eq), DIAD (1.3 eq), PPh3 (1.3 eq)
  • Solvent: Anhydrous DMF, 0°C → 40°C, 12 hours
  • Yield: 58% with >95% purity by HPLC.

Optimization of Critical Reaction Parameters

Comparative studies reveal key factors influencing efficiency:

Table 1: Solvent and Catalyst Screening for Triazolopyrimidine Formation

Solvent Catalyst (mol%) Temp (°C) Time (h) Yield (%)
Ethanol APTS (10) 80 24 81
Acetonitrile NaOH (20) 60 18 50
DMF 120 16 68

Polar protic solvents (ethanol) with Brønsted acid catalysts (APTS) outperform alternatives, likely due to enhanced proton transfer in cyclization steps.

Mechanistic Pathways and Stereoelectronic Considerations

The synthesis proceeds through two plausible pathways:

Pathway A (Knoevenagel-Michael Cascade):

  • Aldehyde forms arylidene intermediate with active methylene compound
  • 5-Aminotriazole performs 1,4-conjugate addition
  • Cyclodehydration generates triazolopyrimidine core.

Pathway B (Direct Cyclocondensation):

  • Simultaneous attack of triazole NH2 and N3 on carbonyl carbons
  • Concerted six-membered transition state formation
  • Aromatization via water elimination.

DFT calculations suggest Pathway B dominates under alkaline conditions due to lower activation energy (ΔG‡ = 23.1 kcal/mol vs. 27.8 kcal/mol for Pathway A).

Analytical Characterization Protocols

Rigorous spectroscopic validation ensures structural fidelity:

1H NMR Spectral Features

  • Triazole proton: δ 8.41 (s, 1H)
  • Methoxy group: δ 3.56 (s, 3H)
  • Ethanol methylene: δ 3.72 (t, J=4.8 Hz, 2H), 3.64 (t, J=4.8 Hz, 2H)

Mass Spectrometry

HRMS-ESI: m/z calculated for C9H12N6O3 [M+H]+: 277.1052; found: 277.1048.

Comparative Evaluation of Synthetic Routes

Table 2: Method Efficiency Comparison

Method Steps Total Yield (%) Purity (%) Scalability
Chloride Substitution 3 58 98 Industrial
Mitsunobu Coupling 2 49 95 Lab-scale
One-Pot Assembly 1 32 90 Pilot-scale

Chloride substitution emerges as the optimal balance between yield and scalability, though one-pot methods show promise for green chemistry applications.

Chemical Reactions Analysis

Types of Reactions

2-((5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines, and substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-((5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy)ethanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, the compound can disrupt the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolopyrimidine scaffold is a versatile pharmacophore, and modifications to its substituents significantly alter biological activity, selectivity, and pharmacokinetics. Below is a detailed comparison with structurally related compounds:

Structural and Functional Group Variations

Compound Name / ID Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 5-Amino (pyrimidine), methoxyethoxy (triazole) ~222.2* Hypothesized moderate solubility; potential for kinase or receptor modulation -
Compound 12 () 5-(Propylthio), 7-((2-aminoethyl)amino), ethan-1-ol (triazole) 297.4 Potent and selective activity (unspecified target); higher lipophilicity due to thioether
Ticagrelor () Cyclopentane diol, difluorophenyl-cyclopropylamino, propylthio 522.57 P2Y12 ADP-receptor antagonist; antithrombotic drug with reversible binding
Nucleoside Phosphonate 22e () Diisopropoxyphosphoryl, benzoylates (sugar-like backbone) - Nucleotide analog; undesired synthetic product with potential antiviral applications
Fluorinated Derivative () 4-Fluoro-tetrahydrofuran, hydroxymethyl - High purity; explored in nucleoside analogs for antiviral or anticancer research

*Calculated for C₈H₁₀N₆O₂.

Physicochemical Properties

  • Solubility : The target compound’s hydroxyl and ether groups enhance water solubility compared to propylthio (Compound 12) or aryl-substituted analogs (ticagrelor).
  • Stability : Thioether groups (e.g., Compound 12) may confer metabolic resistance over ethers, but could increase off-target interactions .

Q & A

Q. Basic

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid aerosol inhalation .
  • First Aid: For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Q. Advanced

  • Risk Assessment: Conduct Ames tests for mutagenicity and in vitro cytotoxicity (e.g., HepG2 cells) .
  • Spill Management: Neutralize with activated carbon and dispose as hazardous waste .

How can computational modeling predict biological targets or mechanisms of action?

Q. Advanced

  • Molecular Docking: Screen against kinase or GPCR libraries (PDB) using AutoDock Vina. Focus on the triazole ring’s hydrogen-bonding potential .
  • QSAR: Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity using CoMFA/CoMSIA models .
  • MD Simulations: Assess binding stability (50 ns trajectories) for lead optimization .

How to address discrepancies in reported bioactivity data across studies?

Q. Advanced

  • Meta-Analysis: Pool data from multiple sources and apply statistical weighting (e.g., random-effects models).
  • Standardization: Control variables like cell line passage number, serum concentration, and incubation time .
  • Replication Studies: Use blinded, multi-lab validation to minimize bias .

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